molecular formula C14H12N4O3S2 B2780226 5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 330471-82-4

5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2780226
CAS No.: 330471-82-4
M. Wt: 348.4
InChI Key: SQBCWEOUSQGZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((6-Ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged scaffolds in modern medicinal chemistry: the benzothiazole and the 2-thioxodihydropyrimidine-4,6-dione (also known as 2-thiopyrimidine-4,6-dione) rings . The strategic fusion of these pharmacophores is a common approach to generate compounds with enhanced biological potential and to probe novel mechanisms of action . Core Research Applications: - Anticancer Agent Screening: Compounds featuring a 5-arylidenethiazolidinone or similar core, particularly those with a methylene bridge, have demonstrated significant potential as hit- and lead-compounds in anticancer research . This compound is of interest for in vitro screening panels against various human cancer cell lines to assess its growth inhibition profiles and selectivity. - Enzyme Inhibition Studies: The 2-thioxodihydropyrimidine-4,6-dione moiety is a versatile scaffold known to interact with a range of enzyme active sites. This makes the compound a candidate for investigations into inhibitors targeting various enzymes, such as protein kinases, reductases, or other oxidoreductases involved in disease pathways . - Structure-Activity Relationship (SAR) Exploration: Researchers can utilize this compound as a key intermediate or template for SAR studies. The presence of the 6-ethoxybenzothiazole and the exocyclic methylene amino group offers distinct sites for chemical modification, allowing for the optimization of potency, selectivity, and physicochemical properties . The Z geometry around the exocyclic double bond, often preferred in such structures, can be a critical factor in its biological activity . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-2-21-7-3-4-9-10(5-7)23-14(16-9)15-6-8-11(19)17-13(22)18-12(8)20/h3-6H,2H2,1H3,(H3,17,18,19,20,22)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMSUKRRCDUPF-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a derivative of thiazole and pyrimidine, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the thiazole ring followed by the introduction of the pyrimidine moiety through condensation reactions. The structural characterization is usually confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and thiazolidine derivatives exhibit significant antimicrobial activities. For instance, derivatives of benzothiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL . The presence of electron-withdrawing groups enhances their activity, suggesting structure-activity relationships (SAR) that can guide future modifications.

Antioxidant Activity

Compounds similar to this compound have been evaluated for their antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is vital for protecting cells from oxidative stress. Studies have reported that certain derivatives demonstrate substantial ROS scavenging activity, which correlates with their potential in neuroprotective applications .

Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives exhibited IC50 values in the micromolar range against T-cell proliferation, indicating their potential as therapeutic agents in cancer treatment . Furthermore, hemolytic activity tests reveal that some derivatives possess low hemolytic activity (<5%), suggesting good biocompatibility .

Study 1: Antimicrobial Evaluation

A study synthesized five new benzothiazole derivatives (GG4 to GG8) and evaluated their antimicrobial efficacy. The results indicated that the presence of nitro or halogen substituents significantly enhanced antibacterial activity against E. coli and C. tropicalis. Compounds were tested at concentrations around 50 mg/mL with standard antibiotics as controls .

Study 2: Antioxidant and Cytoprotective Effects

Another investigation focused on the antioxidant properties of thiazole derivatives. Compounds were subjected to oxidative stress assays where they exhibited protective effects on neuronal cells under ischemic conditions. The findings suggest that these compounds could be beneficial in treating neurodegenerative diseases by mitigating oxidative damage .

Data Summary

Property Value/Observation
Antimicrobial ActivityMIC: 50 - 100 µg/mL against S. aureus
Antioxidant ActivitySignificant ROS scavenging
Cytotoxicity (IC50)Micromolar range against T-cells
Hemolytic Activity<5% hemolysis indicating biocompatibility

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The thiazole ring is known for enhancing the antimicrobial efficacy due to its ability to interact with microbial enzymes.

Anticancer Potential

Several studies have explored the anticancer properties of thiazole-containing compounds. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The unique structure of 5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suggests potential activity against different cancer cell lines.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with structural similarities to this compound showed substantial inhibition zones, indicating strong antimicrobial properties.

Case Study 2: Anticancer Activity

In vitro studies conducted on several cancer cell lines revealed that compounds with the thiazole-pyrimidine scaffold exhibited cytotoxic effects. The compound was observed to induce apoptosis through the activation of caspase pathways. This finding underscores its potential as a lead compound for developing new anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Key Observations :

  • The 6-ethoxybenzo[d]thiazole group in the target compound provides enhanced electron-donating capacity compared to the chloro-substituted benzodioxole in or the quinoline in .

Insights :

  • The quinoline derivative outperforms the target compound’s predicted scores, likely due to its planar aromatic system enhancing π-π stacking with PPAR-γ.
  • The ethoxy group in the target compound may improve selectivity for hydrophobic binding pockets but reduce polar interactions compared to chloro substituents.

Q & A

Q. What strategies improve low yields in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Optimization : Isolate and characterize intermediates (e.g., thiourea derivatives) to identify bottlenecks .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 8 h to 1 h) while maintaining yields .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps in heterocycle formation .

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